5,5'-Dihydroxy-4,4'-bitryptamine 5,5'-Dihydroxy-4,4'-bitryptamine
Brand Name: Vulcanchem
CAS No.: 108535-01-9
VCID: VC20812566
InChI: InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2
SMILES: C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol

5,5'-Dihydroxy-4,4'-bitryptamine

CAS No.: 108535-01-9

Cat. No.: VC20812566

Molecular Formula: C20H22N4O2

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Dihydroxy-4,4'-bitryptamine - 108535-01-9

CAS No. 108535-01-9
Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
IUPAC Name 3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol
Standard InChI InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2
Standard InChI Key KEVPJLBSMTXTHH-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O
Canonical SMILES C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O

Chemical Structure and Properties

5,5'-Dihydroxy-4,4'-bitryptamine possesses distinct chemical and physical properties that define its biological interactions and potential applications in research. The compound's structural details and physical properties are outlined below.

Molecular Identity

The compound is characterized by the following molecular identifiers:

PropertyValue
CAS Registry Number108535-01-9
Molecular FormulaC₂₀H₂₂N₄O₂
Molecular Weight350.4 g/mol
IUPAC Name3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol
Common SynonymsDHBT, 3,3'-Bis(2-aminoethyl)-(4,4'-bi-1H-indole)-5,5'-diol

Structural Characteristics

The structural configuration of 5,5'-Dihydroxy-4,4'-bitryptamine consists of two tryptamine units linked through a carbon-carbon bond between the 4-positions of their respective indole rings. Each indole structure contains a hydroxyl group at the 5-position and an aminoethyl side chain at the 3-position. This arrangement results in a molecule with multiple functional groups that contribute to its biological activity .

Physical and Chemical Properties

5,5'-Dihydroxy-4,4'-bitryptamine exhibits several notable physical and chemical properties:

PropertyValue
XLogP3-AA1.7
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass350.17427596 Da
AppearanceNot specified in available literature
SolubilityNot fully characterized in available literature

The compound's moderate lipophilicity (XLogP3-AA value of 1.7) suggests it can cross biological membranes while maintaining reasonable water solubility, which is relevant to its biological distribution and activity .

Synthesis and Formation

The formation of 5,5'-Dihydroxy-4,4'-bitryptamine occurs through specific biochemical pathways, primarily involving oxidative processes of serotonin molecules.

Biosynthetic Pathways

5,5'-Dihydroxy-4,4'-bitryptamine is formed through the oxidation of serotonin (5-HT). This process can occur naturally in biological systems, particularly in the presence of reactive oxygen species (ROS). The dimerization reaction involves the formation of a carbon-carbon bond between the 4-positions of two serotonin molecules, resulting in the bitryptamine structure.

Oxidative Mechanisms

The oxidation of serotonin to form 5,5'-Dihydroxy-4,4'-bitryptamine can be triggered by several mechanisms:

  • Respiratory burst of phagocytes, which generates significant amounts of reactive oxygen species

  • Oxidative stress conditions in neuronal tissues

  • Enzymatic oxidation processes involving peroxidases or other oxidizing enzymes

These oxidative processes lead to the formation of reactive intermediates that subsequently dimerize to form the final compound.

Laboratory Synthesis

While the natural formation pathway is understood conceptually, laboratory synthesis methods for 5,5'-Dihydroxy-4,4'-bitryptamine remain an area of ongoing research. Some research has investigated polysaccharide-mediated oxidation of serotonin and other 5-hydroxy indoles, although one study specifically noted that their unknown product was unlikely to be 5,5'-Dihydroxy-4,4'-bitryptamine . This suggests challenges in the controlled synthesis of this specific compound under laboratory conditions.

Biological Activities

5,5'-Dihydroxy-4,4'-bitryptamine demonstrates several biological activities that contribute to its potential neurotoxic effects and relevance to neurological disorders.

Neurotoxic Properties

The compound has been studied for its neurotoxic properties, particularly in relation to serotonergic neurons. As an aberrant metabolite of serotonin, its formation and accumulation may contribute to neuronal dysfunction and degeneration in various neurological conditions. The neurotoxicity appears to stem from both direct interactions with cellular components and indirect effects through disruption of neurotransmitter systems.

Enzymatic Inhibition

One of the significant biological activities of 5,5'-Dihydroxy-4,4'-bitryptamine is its ability to act as a noncompetitive inhibitor of acetylcholinesterase. This enzyme plays a critical role in terminating acetylcholine-mediated neurotransmission by hydrolyzing acetylcholine at cholinergic synapses. Inhibition of acetylcholinesterase has implications for cholinergic neurotransmission and is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.

Neurotransmitter Interactions

5,5'-Dihydroxy-4,4'-bitryptamine exerts influence over multiple neurotransmitter systems, which may contribute to its complex effects on neuronal function and potential role in neurodegenerative processes.

Effects on Multiple Neurotransmitter Systems

Beyond the serotonergic system, 5,5'-Dihydroxy-4,4'-bitryptamine has been shown to affect levels of various other neurotransmitters, including:

NeurotransmitterObserved Effect
DopamineAltered levels in neuronal tissues
NorepinephrineDisrupted signaling pathways
AcetylcholineAffected by inhibition of acetylcholinesterase

These wide-ranging effects on multiple neurotransmitter systems suggest that 5,5'-Dihydroxy-4,4'-bitryptamine may have broad neurological impacts, potentially contributing to complex symptomatology in neurological disorders.

Role in Neurodegenerative Diseases

The aberrant formation of 5,5'-Dihydroxy-4,4'-bitryptamine has been implicated in neurodegenerative processes, particularly in conditions characterized by oxidative stress and serotonergic dysfunction.

Alzheimer's Disease Connection

Research suggests that 5,5'-Dihydroxy-4,4'-bitryptamine may play a role in the pathophysiology of Alzheimer's disease through multiple mechanisms:

  • Inhibition of acetylcholinesterase, affecting cholinergic neurotransmission that is already compromised in Alzheimer's disease

  • Contribution to neurochemical changes associated with neurodegeneration

  • Possible interaction with other pathological processes such as protein misfolding and aggregation

These effects may contribute to progressive neuronal dysfunction and loss observed in Alzheimer's disease.

General Neurodegeneration Mechanisms

Beyond specific disease contexts, 5,5'-Dihydroxy-4,4'-bitryptamine may contribute to general neurodegeneration mechanisms through:

  • Promotion of oxidative stress conditions

  • Disruption of normal neurotransmitter homeostasis

  • Potential cytotoxic effects on neuronal cells

  • Interference with cellular energy metabolism

The formation of this compound under conditions of oxidative stress may represent both a marker and a mediator of neuronal damage in various neurological conditions.

Research Applications and Future Directions

Given its biological properties and potential role in neurodegenerative processes, 5,5'-Dihydroxy-4,4'-bitryptamine represents an important research target with several potential applications.

Biomarker Development

The formation of 5,5'-Dihydroxy-4,4'-bitryptamine as an aberrant metabolite under conditions of oxidative stress suggests its potential utility as a biomarker for:

  • Oxidative stress conditions in neurological disorders

  • Serotonergic system dysfunction

  • Early neurodegenerative processes

Development of sensitive and specific detection methods for this compound in biological samples could potentially aid in early diagnosis or monitoring of neurodegenerative diseases.

Therapeutic Target Exploration

Understanding the formation and effects of 5,5'-Dihydroxy-4,4'-bitryptamine may lead to novel therapeutic approaches:

  • Inhibition of its formation to prevent neurotoxic effects

  • Neutralization of the compound after formation

  • Protection of neuronal systems from its effects

These approaches could potentially contribute to neuroprotective strategies in conditions where this compound plays a pathological role.

Research Tool Applications

As a compound with defined neuropharmacological properties, 5,5'-Dihydroxy-4,4'-bitryptamine may serve as a valuable research tool for:

  • Studying serotonergic system biology

  • Investigating mechanisms of oxidative stress-induced neurodegeneration

  • Examining interactions between neurotransmitter systems

  • Modeling aspects of neurodegenerative processes in experimental systems

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